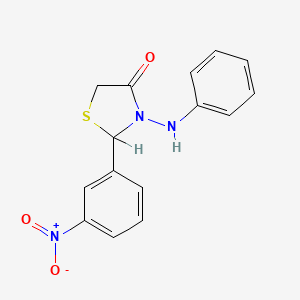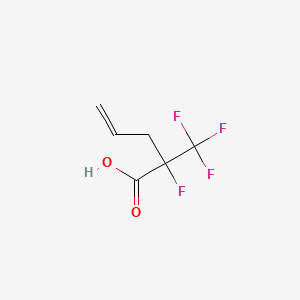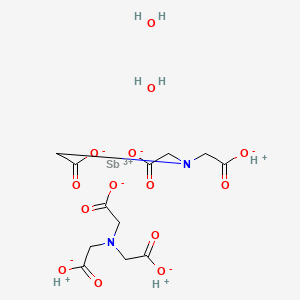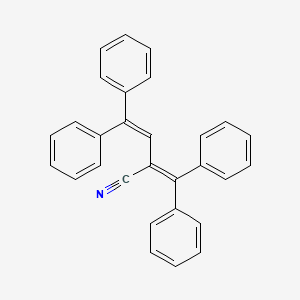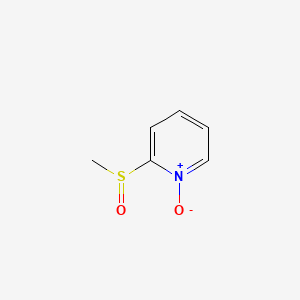
2-(Methylsulfinyl)pyridine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylsulfinyl)pyridine 1-oxide is a heterocyclic organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a methylsulfinyl group at the 2-position and an oxide group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfinyl)pyridine 1-oxide can be achieved through several methods. One common approach involves the oxidation of 2-(Methylthio)pyridine using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Another method involves the use of Grignard reagents, where the addition of Grignard reagents to pyridine N-oxides in the presence of acetic anhydride or DMF results in the formation of 2-substituted pyridine N-oxides
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Additionally, the scalability of these methods makes them suitable for commercial production .
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfinyl)pyridine 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the sulfinyl and oxide groups makes it a versatile compound for different transformations.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids, potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: 2-(Methylthio)pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Methylsulfinyl)pyridine 1-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Methylsulfinyl)pyridine 1-oxide involves its interaction with molecular targets and pathways within biological systems. The sulfinyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular processes . Additionally, the compound can interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
2-(Methylsulfinyl)pyridine 1-oxide can be compared with other similar compounds, such as pyridine N-oxides and sulfinyl-substituted pyridines. These compounds share similar structural features but differ in their reactivity and applications.
Pyridine N-oxides: These compounds have an oxide group at the 1-position of the pyridine ring, similar to this compound.
Sulfinyl-Substituted Pyridines: Compounds with sulfinyl groups at different positions on the pyridine ring exhibit varying reactivity and applications.
List of Similar Compounds
- Pyridine N-oxide
- 2-(Methylthio)pyridine
- 2-(Methylsulfonyl)pyridine
- 3-(Methylsulfinyl)pyridine
- 4-(Methylsulfinyl)pyridine
Properties
CAS No. |
75853-85-9 |
|---|---|
Molecular Formula |
C6H7NO2S |
Molecular Weight |
157.19 g/mol |
IUPAC Name |
2-methylsulfinyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C6H7NO2S/c1-10(9)6-4-2-3-5-7(6)8/h2-5H,1H3 |
InChI Key |
OPELUKGFPXWHAW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=CC=CC=[N+]1[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1r,3As,3br,5as,10as,10bs,12ar)-10a,12a-dimethyl-1-[(2r)-6-methylheptan-2-yl]-2,3,3a,3b,4,5,5a,6,10,10a,10b,11,12,12a-tetradecahydro-1h-cyclopenta[7,8]phenanthro[2,3-d][1,3]thiazol-8-amine](/img/structure/B14458146.png)
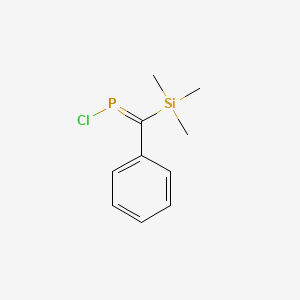
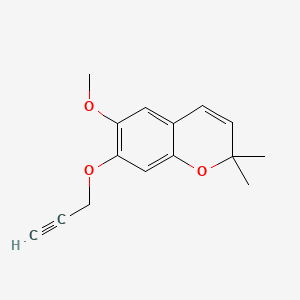

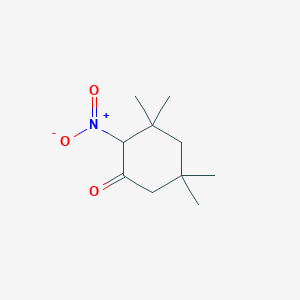
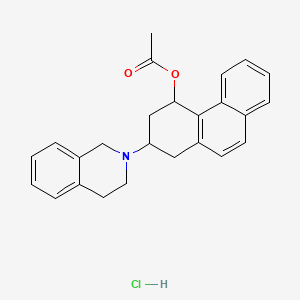
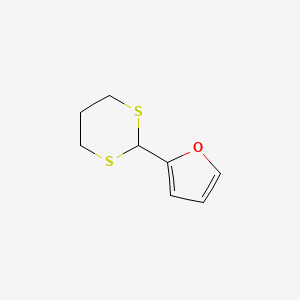
![2-Amino-3-[(4-methoxyphenyl)methylsulfinyl]propanoic acid](/img/structure/B14458187.png)

